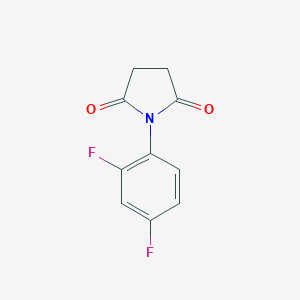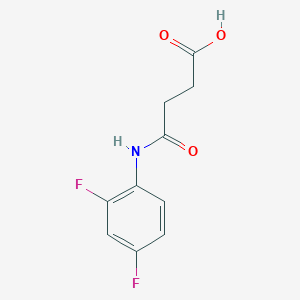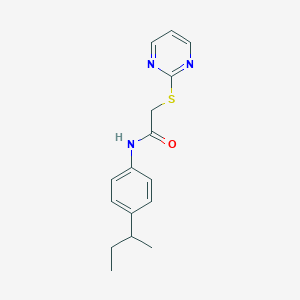![molecular formula C26H31NO7 B371435 (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 1049971-16-5](/img/structure/B371435.png)
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one is a useful research compound. Its molecular formula is C26H31NO7 and its molecular weight is 469.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the myeloid differentiation 2 (MD-2) and toll-like receptor 4 (TLR4) complex . These targets play a crucial role in the immune response, particularly in the recognition of lipopolysaccharides (LPS) from gram-negative bacteria .
Mode of Action
The compound acts as a potent MD-2 inhibitor . It binds to the hydrophobic region of MD-2, thereby blocking the interaction between MD-2 and LPS . This inhibits the activation of the MD-2/TLR4 complex, preventing the downstream inflammatory response .
Biochemical Pathways
The inhibition of the MD-2/TLR4 complex affects the LPS-induced inflammatory pathway . By blocking the interaction between MD-2 and LPS, the compound prevents the activation of this pathway, thereby reducing inflammation .
Result of Action
The compound’s action results in the inhibition of LPS-induced inflammation . This can lead to a reduction in the symptoms associated with conditions where this pathway plays a role, such as sepsis . In fact, the compound has been shown to significantly improve survival and protect against lung injury in LPS-induced septic mice .
Analyse Biochimique
Biochemical Properties
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with myeloid differentiator protein 2 (MD2), acting as an antagonist/inhibitor. By binding to the hydrophobic region of MD2, it blocks the interaction between MD2 and lipopolysaccharides (LPS), thereby inhibiting LPS-induced inflammation . Additionally, this compound has been studied for its anti-cancer effects, particularly in pancreatic ductal adenocarcinoma (PDAC) cells, where it can stimulate apoptosis and prevent cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic cancer cells, this compound induces apoptosis and inhibits cell proliferation, especially in the absence of histone-lysine N-methyltransferase 2D (KMT2D) . It also affects normal kidney proximal tubule cells by modulating responses to lipopolysaccharides and palmitate . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. By binding to the hydrophobic region of MD2, it inhibits the interaction between MD2 and LPS, thereby blocking the downstream signaling pathways that lead to inflammation . This compound’s ability to inhibit enzyme activity and modulate gene expression further contributes to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains chemically stable and retains its anti-inflammatory and anti-cancer properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in therapeutic applications. Threshold effects and dose-dependent responses are critical considerations in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s interactions with MD2 and its role in inhibiting LPS-induced inflammation highlight its involvement in immune response pathways . Additionally, its anti-cancer effects suggest potential interactions with metabolic pathways related to cell proliferation and apoptosis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to MD2 and inhibit LPS-induced inflammation suggests that it may be actively transported to sites of inflammation . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Its localization to sites of inflammation or cancerous cells enhances its therapeutic efficacy by ensuring that it exerts its effects where they are most needed.
Propriétés
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO7/c1-27-14-18(12-16-8-10-20(29-2)25(33-6)23(16)31-4)22(28)19(15-27)13-17-9-11-21(30-3)26(34-7)24(17)32-5/h8-13H,14-15H2,1-7H3/b18-12+,19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJNPXNDNGLJPA-KLCVKJMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)




![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B371365.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)
![2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate](/img/structure/B371373.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)
